molecular formula C14H20N2O3 B021379 Suberoylanilide-d5 Hydroxamic Acid CAS No. 1132749-48-4

Suberoylanilide-d5 Hydroxamic Acid

Cat. No. B021379
M. Wt: 269.35 g/mol
InChI Key: WAEXFXRVDQXREF-YQYLVRRTSA-N
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Description

Synthesis Analysis

The synthesis of SAHA has been refined over the years to improve yield and purity. Gediya et al. (2005) developed a high-yield synthesis process for SAHA, providing the product in 79.8% yield. This synthesis involves a procedure starting from N-hydroxy-N(1)-phenyloctanediamide, emphasizing SAHA's role as a potent inhibitor of histone deacetylase, inducing differentiation and apoptosis in cancer cells while suppressing their growth (Gediya et al., 2005).

Molecular Structure Analysis

The molecular structure of SAHA has been studied in detail, revealing its interaction with metal ions and the formation of complexes. Griffith et al. (2011) reported the X-ray crystal structure of SAHA and its solid-state and solution studies with Zn(II), Ni(II), Cu(II), and Fe(III) complexes. These studies show that SAHA forms tris-hydroxamato complex with Fe(III) and bis-hydroxamato complexes with the other metals, highlighting the bidentate coordination mode of the hydroxamato moiety in SAHA (Griffith et al., 2011).

Scientific Research Applications

Cancer Therapy Applications

  • Prostate Cancer Treatment : SAHA has shown promising results in inhibiting the growth of prostate cancer cells. In vitro and in vivo studies indicate that SAHA suppresses the growth of human prostate cancer cell lines and induces apoptosis in certain cells. This effectiveness extends to human prostate xenografts in nude mice, suggesting potential for prostate carcinoma treatment (Butler et al., 2000).

  • Combating Oral Cancer : Research has shown that SAHA can induce apoptosis in human oral cancer cells. It sensitizes these cells to tumor necrosis factor–related apoptosis–inducing ligand (TRAIL), enhancing its anticancer activity. This suggests a new therapy approach for oral cancer (Yeh et al., 2009).

  • HDAC Inhibition in Various Cancers : SAHA is an effective inhibitor of histone deacetylases, which are implicated in various cancers. It has shown significant anticancer activity in both hematologic and solid tumors and is well-tolerated by patients (Marks, 2007).

  • Lung Cancer Therapy : SAHA treatment reveals complex interactions between proteome, ubiquitylome, and acetylome in non-small cell lung cancer cells. It significantly alters the profile of these elements in cancer cells, providing insights into SAHA-mediated cancer therapy (Wu et al., 2015).

  • Radiosensitization Effects : SAHA has been studied for its ability to sensitize cancer cells to radiation, thereby enhancing the effectiveness of radiation therapy in cancer treatment. This has been observed in various cell lines, including lung carcinoma cells (Gerelchuluun et al., 2018).

Molecular Mechanism Studies

  • Histone Modification Studies : SAHA's role in histone acetylation and butyrylation has been explored, providing insights into its mechanism of action in neuroblastoma cells. This includes changes in protein expression and histone modifications, offering clues about HDAC inhibitor-mediated cancer therapeutics (Xu et al., 2014).

  • miRNA Expression in Lung Cancer Cells : SAHA alters microRNA expression profiles in A549 human non-small cell lung cancer cells. This finding is crucial for understanding the anticancer mechanism of SAHA and its effects on gene expression regulation (Lee et al., 2009).

  • Structural Studies of SAHA Analogs : Investigations into the structural requirements of SAHA analogs have been conducted to understand how modifications affect its potency and selectivity. This research aids in the development of more effective anti-cancer drugs targeting HDAC proteins (Choi & Pflum, 2012).

Safety And Hazards

Suberoylanilide Hydroxamic Acid may be harmful if inhaled or absorbed through the skin. It causes respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

The future directions of Suberoylanilide Hydroxamic Acid research could involve the identification of new compounds to treat cognition impairment and/or epilepsy, given its role in modulating and promoting neuroplasticity in healthy and disease conditions .

properties

IUPAC Name

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXFXRVDQXREF-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suberoylanilide-d5 Hydroxamic Acid

Synthesis routes and methods I

Procedure details

Another process for the preparation of vorinostat has been reported in OPPI Briefs, 2001, vol. 33(4), pages 391-394. The reported process, illustrated in Scheme 6, involves conversion of suberic acid to suberic anhydride, which on treatment with aniline gives suberanilic acid. Coupling of this suberanilic acid with ethyl chloroformate gives a mixed anhydride which upon treatment with hydroxylamine gives vorinostat in an overall yield of 58%. In the first step, there is competition between the formation of suberic anhydride and the linear anhydride and consequently isolation of pure suberic anhydride from the reaction mixture is very difficult. This process step is also hindered by the formation of process impurities and competitive reactions. In the second step, there is formation of dianilide by reaction of two moles of aniline with the linear anhydride. In the third step, suberanilic acid is an inconvenient by-product as the suberanilic acid is converted to a mixed anhydride with ethyl chloroformate, which is highly unstable and is converted back into suberanilic acid. Consequently, it is very difficult to obtain pure vorinostat from the reaction mixture. Although the reported yield was claimed to be 58%, when repeated a yield of only 38% was obtained.
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Synthesis routes and methods II

Procedure details

The seed slurry is prepared by combining vorinostat-fine dry cake (97.8-116.3 g, 0.37-0.44 mol) and 50:50 (v/v) ethanol/water solution (1.0-1.2 L). Under a minimum of 15 psig pressure, the seed slurry is heated to 62-66° C., aged for about 0.5 hours and then cooled to 60-64° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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